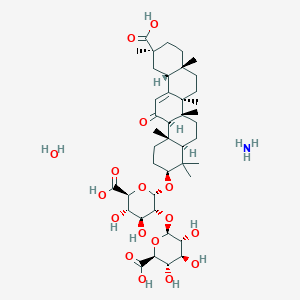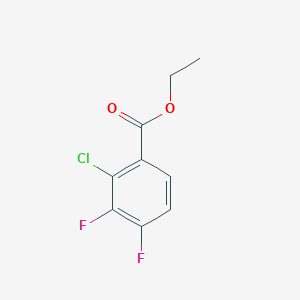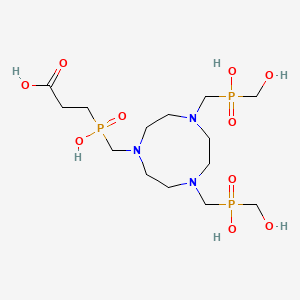
NOPO
説明
- NOPO can refer to the Counter-terrorism Special Force in Iran, also known as the Guardians of the Islamic Jurist Special Forces .
- NOPO is also the name of a line of wooden pinhole cameras designed and marketed by Toño Cañadas in Spain .
- In the field of economics, NOPO refers to a non-parametric decomposition method developed by Hugo Ñopo .
Synthesis Analysis
- The synthesis of NOPO in the context of carbon nanotubes involves a process called HiPCO (High-Pressure Carbon Monoxide). This process uses metal carbonyls as a catalyst, high temperature (~1000 °C), and high pressure (~100 atmospheres) to produce Single-Walled Carbon Nanotubes of small diameter .
Chemical Reactions Analysis
- The chemical reactions involved in the HiPCO process, which is related to NOPO in the context of carbon nanotubes, involve the use of metal carbonyls, high temperature, and high pressure .
Physical And Chemical Properties Analysis
科学的研究の応用
Electric Vehicle (EV) Batteries
NOPO’s HiPCO nanotubes find exciting applications in EV batteries. Here’s how:
HiPCO Advantages: HiPCO nanotubes have precise properties, making them ideal for battery applications. Their smaller diameters are easier to disperse, and they exhibit consistent behavior. Fe impurities are easily removed using NoPo’s proprietary halogenation process .
Bioimaging
HiPCO SWCNTs are used as near-infrared photoluminescent (NIR-PL) imaging agents. Researchers utilize them for non-invasive visualization of tissues .
将来の方向性
作用機序
Target of Action
NOPO, also known as Noopept, primarily targets the brain, specifically the neurotransmission processes . It interacts with acetylcholine signaling pathways and promotes the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) . In another context, NOPO is also known to interact with DNA polymerase η, promoting its ubiquitylation .
Mode of Action
Noopept’s mode of action is multifaceted. It boosts acetylcholine signaling, which is crucial for memory and learning processes . It also promotes the expression of BDNF and NGF, proteins that are essential for brain health, growth, and development . Furthermore, it defends against glutamate toxicity and enhances inhibitory neurotransmission in the brain . In the context of DNA polymerase η, NOPO acts as an E3 ubiquitin ligase, promoting the ubiquitylation of the polymerase .
Biochemical Pathways
Noopept affects several biochemical pathways. It enhances acetylcholine signaling, which is a key pathway for memory and learning . It also influences the expression of BDNF and NGF, which are involved in the growth and survival of neurons .
Pharmacokinetics
Noopept has a short half-life (around 5-10 minutes in rats) and is eliminated from the brain within one hour after dosing . Its metabolite, cycloprolylglycine (cPG), is thought to be responsible for Noopept’s longer-term nootropic effects .
Result of Action
The result of Noopept’s action is primarily cognitive enhancement. It has been shown to improve focus, memory, and reduce irritability and emotional instability . In the context of DNA polymerase η, NOPO’s action results in enhanced ubiquitylation of the polymerase, which may have implications for DNA repair and genomic stability .
Action Environment
The action of NOPO is influenced by various environmental factors. For instance, the efficacy of Noopept may vary depending on the individual’s brain chemistry and overall health . In the context of DNA polymerase η ubiquitylation, the cellular environment and the presence of other proteins may influence NOPO’s action .
特性
IUPAC Name |
3-[[4,7-bis[[hydroxy(hydroxymethyl)phosphoryl]methyl]-1,4,7-triazonan-1-yl]methyl-hydroxyphosphoryl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N3O10P3/c18-12-29(24,25)10-16-4-2-15(9-28(22,23)8-1-14(20)21)3-5-17(7-6-16)11-30(26,27)13-19/h18-19H,1-13H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYVGVMHKCUCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CP(=O)(CCC(=O)O)O)CP(=O)(CO)O)CP(=O)(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N3O10P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4,7-Bis[[hydroxy(hydroxymethyl)phosphoryl]methyl]-1,4,7-triazonan-1-yl]methyl-hydroxyphosphoryl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of NOPO?
A1: NOPO acts as a chelating agent, meaning it binds strongly to metal ions. This property is particularly important for its use with radioactive isotopes like Gallium-68 (⁶⁸Ga) in medical imaging (PET scans) [, , , ].
Q2: How does NOPO interact with DNA polymerase η (Polη)?
A2: NOPO, along with its Drosophila homolog TRIP, functions as an E3 ubiquitin ligase promoting the ubiquitination of Polη. This interaction enhances Polη's activity in translesion synthesis, a DNA damage tolerance process [].
Q3: Can you elaborate on the role of TRIP/NOPO in genomic stability?
A3: TRIP/NOPO forms an E2-E3 ubiquitination complex with BEN-UEV1A (E2 heterodimer). This complex is crucial for maintaining genomic integrity, especially during the early embryonic development in Drosophila [].
Q4: Does NOPO interact with other proteins besides Polη?
A4: Yes, NOPO has been found to interact with Bendless (BEN), an E2 ubiquitin-conjugating enzyme in Drosophila. This interaction is essential for proper embryonic development [].
Q5: Is there structural information available for NOPO?
A5: While a full spectroscopic characterization is not publicly available, its molecular formula (C12H26N3O9P3) and structure are well-established [, , ].
Q6: What is the stability of NOPO under various conditions?
A6: NOPO demonstrates remarkable stability across a wide pH range, essential for radiolabeling procedures and in vivo applications [, ].
Q7: Are there specific formulation strategies employed with NOPO?
A7: NOPO is often conjugated to peptides to target specific tissues or receptors. This conjugation process usually involves amide bond formation at its carboxylic acid moiety [, ].
Q8: Does NOPO exhibit any unique material compatibility?
A8: The presence of phosphinic acid groups in NOPO's structure contributes to its high hydrophilicity, impacting its biodistribution and pharmacokinetic properties [].
Q9: Does NOPO exhibit any catalytic activity?
A9: While NOPO's primary function is chelation, its interaction with Polη indirectly influences the catalytic activity of the polymerase in DNA repair [].
Q10: What are the main applications of NOPO?
A10: NOPO is primarily used in the development of radiopharmaceuticals for PET imaging due to its ability to chelate ⁶⁸Ga efficiently [, , , ].
Q11: Have there been computational studies conducted on NOPO?
A11: While specific computational studies are not detailed in the provided abstracts, its structural similarity to other TRAP chelators suggests its potential for computational modeling and QSAR studies [].
Q12: How does the structure of NOPO contribute to its selectivity for Gallium-68?
A12: The arrangement of phosphinic acid groups and the triazacyclononane ring in NOPO creates a coordination environment highly favorable for Ga3+ binding, surpassing carboxylate-based chelators like NOTA and DOTA [, ].
Q13: What is known about the pharmacokinetic profile of NOPO conjugates?
A13: NOPO conjugates tend to be more hydrophilic than DOTA or NODAGA counterparts, leading to rapid renal clearance, a desirable trait for minimizing radiation exposure [].
Q14: Has NOPO been used in preclinical or clinical settings?
A14: Preclinical studies using ⁶⁸Ga-labeled NOPO-peptide conjugates have shown promising results in targeting various receptors, including somatostatin receptors in neuroendocrine tumors and αvβ3 integrin in melanoma [, , ].
Q15: Are there specific drug delivery strategies being explored with NOPO?
A15: The conjugation of NOPO to various targeting peptides exemplifies its use in targeted drug delivery approaches, enhancing the accumulation of the radiotracer in desired tissues [, ].
Q16: What is the impact of metal ion contaminants on NOPO labeling?
A16: While carboxylate-based chelators are susceptible to interference from metal ions like Zn2+, NOPO exhibits superior resistance and can even displace Zn2+ from its coordination sphere, ensuring efficient ⁶⁸Ga labeling even in the presence of contaminants [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



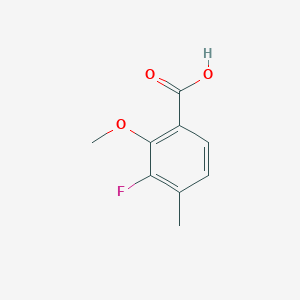
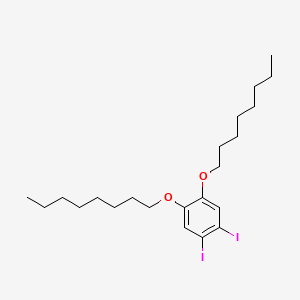


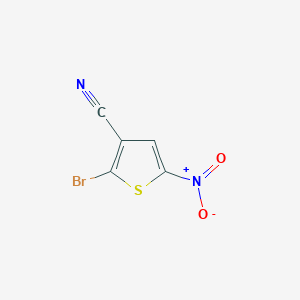
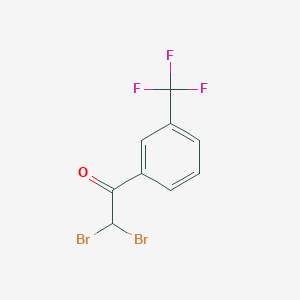

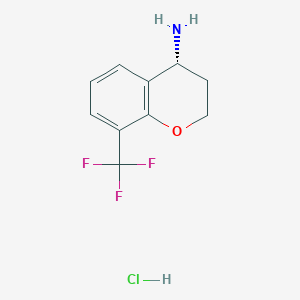
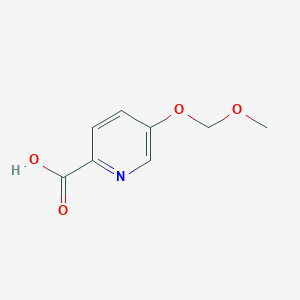
![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)
![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95% (99% ee)](/img/structure/B6336624.png)
